molecular formula C12H15BrO3 B14047693 (R)-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol

(R)-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol

Cat. No.: B14047693
M. Wt: 287.15 g/mol
InChI Key: ZCGFCUZEVYYFQK-LLVKDONJSA-N
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Description

®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is a chiral organic compound with a complex structure It features a bromine atom, a tetrahydrofuran ring, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol typically involves multiple steps. One common approach starts with the bromination of a suitable phenyl precursor, followed by the introduction of the tetrahydrofuran moiety through a nucleophilic substitution reaction. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Further reduction to alkanes using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it particularly useful in studying stereoselective processes and enzyme specificity.

Medicine

In medicinal chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)ethanol
  • ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)propane
  • ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)butane

Uniqueness

What sets ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol apart from similar compounds is its specific combination of functional groups and chiral center. This unique structure imparts distinct reactivity and selectivity, making it valuable in various applications, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

[3-bromo-5-[[(2R)-oxolan-2-yl]methoxy]phenyl]methanol

InChI

InChI=1S/C12H15BrO3/c13-10-4-9(7-14)5-12(6-10)16-8-11-2-1-3-15-11/h4-6,11,14H,1-3,7-8H2/t11-/m1/s1

InChI Key

ZCGFCUZEVYYFQK-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](OC1)COC2=CC(=CC(=C2)CO)Br

Canonical SMILES

C1CC(OC1)COC2=CC(=CC(=C2)CO)Br

Origin of Product

United States

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